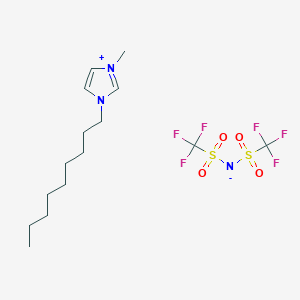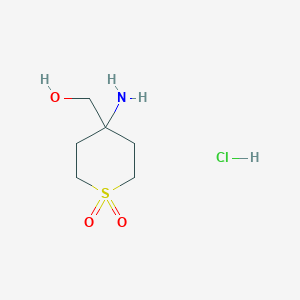
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride, also known as 4-Fluorophenylalanine hydrochloride, is a synthetic amino acid with a wide range of applications in scientific research. It is a chiral amino acid, meaning that it has two forms that are mirror images of each other. The two forms are denoted as (S) and (R) and the (S) form is the one used in research. This amino acid has been used in a variety of biochemical and physiological experiments, as well as in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a wide range of applications in scientific research. It has been used in studies to investigate the structure and function of enzymes, as well as to study the effects of different amino acids on enzyme activity. It has also been used to study the effects of amino acid substitution on protein structure and function. Additionally, it has been used in drug discovery and development, as well as in the study of neurotransmitter transporters and receptors.
Wirkmechanismus
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a unique mechanism of action. It can act as an inhibitor of enzymes, by binding to the active site and preventing the enzyme from catalyzing its reaction. It can also act as an agonist of certain receptors, by binding to the receptor and activating it. Additionally, it can act as an antagonist of certain receptors, by binding to the receptor and preventing it from being activated.
Biochemical and Physiological Effects
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it can alter the activity of certain enzymes and receptors, as well as modulate the activity of neurotransmitters. It has also been found to have an effect on the metabolism of certain compounds, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is an advantageous compound for use in laboratory experiments. Its unique structure and properties enable it to be used in a variety of biochemical and physiological studies. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be difficult to obtain the (S) form in pure form, and it can be difficult to control the concentration of the compound in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride. For example, it could be used in the study of the effects of amino acid substitution on protein structure and function. Additionally, it could be used in the development of new drugs, as well as in the study of neurotransmitter transporters and receptors. Finally, it could be used in the study of the structure and function of enzymes, as well as in the study of the metabolism of certain compounds.
Synthesemethoden
The synthesis of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is typically accomplished through the reaction of p-fluorobenzaldehyde and glycine ethyl ester in the presence of an acid catalyst. The reaction yields a mixture of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride and (R)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride. The (S) form is then isolated through a process of chromatography.
Eigenschaften
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

